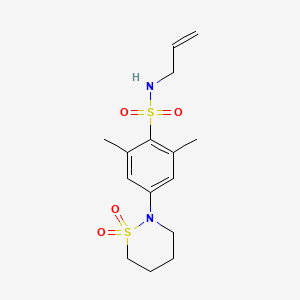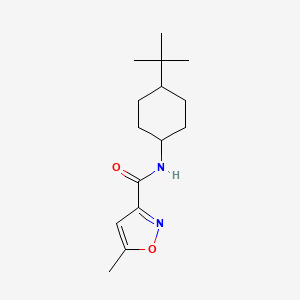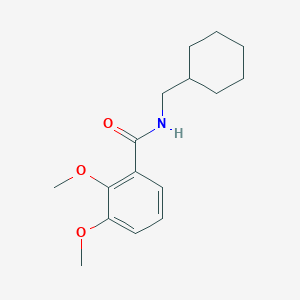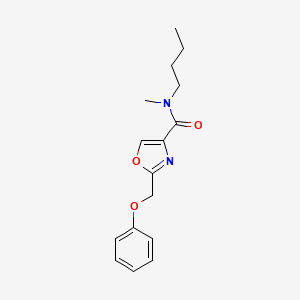![molecular formula C23H26N4O B5174905 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5174905.png)
2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a novel indanecarboxamide derivative that exhibits unique properties that make it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide is not fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide exhibits various biochemical and physiological effects. Some of the most significant effects include:
1. Anti-cancer properties: This compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neuroprotective properties: Studies have shown that this compound exhibits neuroprotective properties by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins.
3. Vasodilatory properties: This compound exhibits vasodilatory properties, which makes it a potential candidate for the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide in lab experiments include:
1. Unique properties: This compound exhibits unique properties that make it an attractive candidate for further research.
2. Potential applications: This compound has potential applications in various fields of scientific research, including cancer research, neurological disorders, and cardiovascular diseases.
The limitations of using 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide in lab experiments include:
1. Limited research: The research on this compound is limited, and more studies are required to fully understand its properties and potential applications.
2. Cost: The synthesis of this compound is a multi-step process that involves the use of various chemical reagents, which makes it a costly compound to synthesize.
Orientations Futures
The potential applications of 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide in various fields of scientific research make it an attractive candidate for further research. Some of the future directions for research on this compound include:
1. Development of new anti-cancer drugs: The anti-cancer properties of this compound make it a potential candidate for the development of new anti-cancer drugs.
2. Neuroprotective agents: Further research is required to fully understand the neuroprotective properties of this compound and its potential applications in the treatment of neurological disorders.
3. Cardiovascular diseases: More studies are required to fully understand the vasodilatory properties of this compound and its potential applications in the treatment of cardiovascular diseases.
Conclusion:
2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide is a novel compound that exhibits unique properties that make it an attractive candidate for further research. The potential applications of this compound in various fields of scientific research, including cancer research, neurological disorders, and cardiovascular diseases, make it a promising compound for future research. However, more studies are required to fully understand the properties and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide is a multi-step process that involves the reaction of various chemical reagents. The detailed synthesis method is beyond the scope of this paper, but it involves the reaction of 2-indanecarboxylic acid with benzylamine, followed by the reaction of the resulting product with methyl iodide to obtain the intermediate compound. The final product is obtained by reacting the intermediate compound with 1H-pyrazole-1-carboxamide.
Applications De Recherche Scientifique
2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide has potential applications in various fields of scientific research. Some of the most promising applications include:
1. Cancer Research: Studies have shown that 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide exhibits anti-cancer properties by inhibiting the growth of cancer cells.
2. Neurological Disorders: This compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins.
3. Cardiovascular Diseases: Studies have shown that 2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide exhibits vasodilatory properties, which makes it a potential candidate for the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
2-[benzyl(methyl)amino]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-26(18-19-8-3-2-4-9-19)23(16-20-10-5-6-11-21(20)17-23)22(28)24-13-15-27-14-7-12-25-27/h2-12,14H,13,15-18H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDUTJPAAPGJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[3-(2-ethoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5174826.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B5174830.png)

![2,3-di-2-pyridinyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5174841.png)

![2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5174849.png)


![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5174864.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5174867.png)

![3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5174890.png)
![1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5174898.png)
